Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate
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Overview
Description
Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate is an organic compound commonly used in synthetic organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often utilized in peptide synthesis and other organic transformations due to its stability and ease of removal under mild acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate typically involves the reaction of tert-butyl chloroformate with an amino acid ester. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions usually involve low temperatures to prevent side reactions and ensure high yields .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Hydrolysis: 3-amino-2-methylpropanoic acid.
Reduction: 3-((tert-butoxycarbonyl)amino)-2-methylpropanol.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the preparation of biologically active compounds and enzyme inhibitors.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate primarily involves the protection of amino groups during chemical synthesis. The Boc group stabilizes the amino group, preventing unwanted reactions. Upon completion of the desired synthetic steps, the Boc group can be removed under mild acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Comparison: Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate is unique due to its specific structure, which includes a methyl group at the 2-position. This structural feature can influence its reactivity and the types of reactions it undergoes compared to other Boc-protected amino acid derivatives .
Properties
IUPAC Name |
methyl 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(8(12)14-5)6-11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHNQALXNGWKCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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